molecular formula C16H14N4O5 B068004 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-oxochromene-2-carboxamide CAS No. 166115-67-9

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-oxochromene-2-carboxamide

Cat. No.: B068004
CAS No.: 166115-67-9
M. Wt: 342.31 g/mol
InChI Key: OBKHPMPCUWEYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- can be achieved through multicomponent reactions (MCRs). One common method involves the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst such as amine-functionalized silica magnetic nanoparticles (ASMNPs). This reaction is typically carried out at room temperature under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. The process may also include steps for purification and isolation of the final product to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in the field of organic chemistry.

Properties

CAS No.

166115-67-9

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H14N4O5/c1-19-13(17)12(15(23)20(2)16(19)24)18-14(22)11-7-9(21)8-5-3-4-6-10(8)25-11/h3-7H,17H2,1-2H3,(H,18,22)

InChI Key

OBKHPMPCUWEYMO-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)N

Synonyms

4H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-oxo-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.